molecular formula C9H21N3O4 B6354197 3-Dimethylamino-propionamidine 2HOAc CAS No. 1171891-02-3

3-Dimethylamino-propionamidine 2HOAc

Cat. No.: B6354197
CAS No.: 1171891-02-3
M. Wt: 235.28 g/mol
InChI Key: GDBAJAFIVCEFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethylamino-propionamidine 2HOAc is a versatile chemical compound with the molecular formula C9H21N3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Dimethylamino-propionamidine 2HOAc typically involves the reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of an alkali, such as sodium methoxide, in a solvent mixture of water and methanol. The reaction is carried out at a temperature of 25°C, followed by heating to 30-40°C for thermal reaction .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for higher yield and purity. The process includes careful control of reaction conditions and purification steps to achieve a product purity of 99.5% and a yield of 80% .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-propionamidine 2HOAc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

3-Dimethylamino-propionamidine 2HOAc has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in molecular biology for the modification of biomolecules.

    Medicine: Investigated for potential therapeutic applications, including drug discovery.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Dimethylamino-propionamidine 2HOAc involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Dimethylamino-propionamidine 2HOAc include:

  • N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA)
  • 2-(dimethylamino)ethyl methacrylate (DMAEMA)
  • N-[3-(dimethylamino)propyl]-octadecanamide (DMAPODA) .

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and effectiveness in various fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

acetic acid;3-(dimethylamino)propanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.2C2H4O2/c1-8(2)4-3-5(6)7;2*1-2(3)4/h3-4H2,1-2H3,(H3,6,7);2*1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBAJAFIVCEFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CN(C)CCC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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